Boc-alpha-methylalanine
Overview
Description
Boc-alpha-methylalanine, also known as N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine, is a compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 . It is used as a catalyst in the preparation of 2-benzopyranone derivatives (isocoumarin) as well as arylbenzeneacetic acids .
Molecular Structure Analysis
The molecular structure of Boc-alpha-methylalanine consists of a Boc group (tert-butoxycarbonyl) attached to an alpha-methylalanine molecule . The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides .Chemical Reactions Analysis
Boc-alpha-methylalanine, like other Boc-protected amines, can undergo various chemical reactions. The Boc group can be removed under acidic conditions, which is a common step in peptide synthesis .Physical And Chemical Properties Analysis
Boc-alpha-methylalanine is a neat compound with a molecular weight of 203.24 . Its physicochemical properties such as melting point (117-121°C), boiling point (327.6°C at 760 mmHg), and density (1.103g/cm3) have been reported .Scientific Research Applications
1. Dual Protection of Amino Functions Involving Boc
- Application Summary: Boc protection plays a pivotal role in the synthesis of multifunctional targets. Primary amines can accommodate two such groups, which is unique. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The conversion to tert-butyl carbamate is generally the first option when there is a need to protect an amino function. Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- Results or Outcomes: Boc-protection has been comprehensively documented and is now ranked as “one of the most commonly used protective groups for amines”. It has been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
2. Efficient and Expeditious Chemoselective Boc Protection of Amines
- Application Summary: A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported .
- Methods of Application: This method is carried out in catalyst and solvent-free media under mild reaction conditions. The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Safety And Hazards
The safety data sheet for Boc-alpha-methylalanine suggests that it is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . Specific safety measures for handling and storage, as well as procedures in case of accidental release, can be found in the safety data sheet .
properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXWZGIFWJHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184979 | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methylalanine | |
CAS RN |
30992-29-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30992-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030992291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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